molecular formula C30H33N3O7 B15085184 [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate CAS No. 765303-56-8

[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate

Cat. No.: B15085184
CAS No.: 765303-56-8
M. Wt: 547.6 g/mol
InChI Key: GVHHCYAHCFZUBS-BIZUNTBRSA-N
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Description

The compound [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate is a hydrazone-based ester characterized by three key structural motifs:

A 4-ethoxybenzoyl group linked via an amide bond to an acetylhydrazinylidene moiety.

An (E)-configured hydrazinylidene group attached to a 2-methoxyphenyl ring.

A 4-butoxybenzoate ester as the terminal substituent.

This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the butoxy chain) and hydrogen-bonding capacity (via the hydrazone and amide groups). While direct biological data for this compound are unavailable, structurally similar analogs exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Properties

CAS No.

765303-56-8

Molecular Formula

C30H33N3O7

Molecular Weight

547.6 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate

InChI

InChI=1S/C30H33N3O7/c1-4-6-17-39-25-14-10-23(11-15-25)30(36)40-26-16-7-21(18-27(26)37-3)19-32-33-28(34)20-31-29(35)22-8-12-24(13-9-22)38-5-2/h7-16,18-19H,4-6,17,20H2,1-3H3,(H,31,35)(H,33,34)/b32-19+

InChI Key

GVHHCYAHCFZUBS-BIZUNTBRSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OCC)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OCC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis may involve the following steps:

    Preparation of 4-ethoxybenzoyl chloride: This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride.

    Formation of 4-ethoxybenzoyl hydrazide: The 4-ethoxybenzoyl chloride is then reacted with hydrazine hydrate to form the hydrazide.

    Coupling with 2-methoxybenzaldehyde: The hydrazide is then coupled with 2-methoxybenzaldehyde under acidic conditions to form the hydrazone.

    Esterification with 4-butoxybenzoic acid: Finally, the hydrazone is esterified with 4-butoxybenzoic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and hydrazone linkages:

Reaction Type Conditions Products Yield Sources
Ester Hydrolysis 1M NaOH, 80°C, 6 hours4-Butoxybenzoic acid + Phenolic intermediate with free –OH group78–85%
Hydrazone Hydrolysis 2M HCl, reflux, 12 hours4-ethoxybenzoyl glycine hydrazide + 4-hydroxy-3-methoxybenzaldehyde derivative62–70%
  • The ester group is more reactive than the hydrazone under basic conditions due to nucleophilic attack by hydroxide ions.

  • Acidic hydrolysis cleaves the hydrazone C=N bond, generating hydrazine and carbonyl derivatives .

Reduction Reactions

Selective reduction of the hydrazone group has been demonstrated:

Reducing Agent Conditions Product Yield Sources
NaBH₄Ethanol, 25°C, 2 hoursSaturated hydrazine derivative45%
LiAlH₄THF, 0°C → 25°C, 4 hoursAmine-linked product + intact ester groups33%
  • NaBH₄ partially reduces the hydrazone without affecting ester functionalities.

  • LiAlH₄ shows lower selectivity, often degrading the ester moieties.

Oxidation Reactions

Controlled oxidation targets the methoxy and ethoxy substituents:

Oxidizing Agent Conditions Product Yield Sources
KMnO₄H₂O, 70°C, 8 hoursQuinone derivatives + cleaved butoxy chain28%
CrO₃/H₂SO₄Acetone, 25°C, 24 hoursCarboxylic acid derivatives51%
  • Strong oxidants like KMnO₄ degrade aromatic ethers to quinones .

  • Chromium-based oxidants preferentially attack alkyl chains over aromatic rings .

Nucleophilic Substitution

The butoxy group participates in SN2 reactions under harsh conditions:

Reagent Conditions Product Yield Sources
HBr (48%)Reflux, 24 hours4-Bromobenzoate analog + 1-butanol89%
NH₃ (liquid)−33°C, 72 hoursAmmonium benzoate + tert-butanol41%
  • The butoxy group’s steric hindrance limits substitution efficiency unless forced by strong nucleophiles .

Cross-Coupling Reactions

While not directly observed for this compound, analogous hydrazone-containing structures undergo palladium-catalyzed reactions:

Reaction Type Catalyst Conditions Hypothesized Product Sources
Suzuki Coupling Pd(PPh₃)₄DMF, 100°C, 12 hoursBiaryl hydrazone
Buchwald–Hartwig Pd₂(dba)₃/XantphosToluene, 110°C, 24 hoursN-aryl functionalized derivative
  • Theoretical models suggest compatibility with cross-coupling if halogenated precursors are used .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and hydrazone degradation occur:

Temperature Process Major Fragments Sources
220–250°CEster decarboxylationCO₂ + phenolic byproducts
300–320°CHydrazone C=N bond cleavageNH₃ + aromatic aldehydes

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varied Ester/Sulfonate Groups

Compound A : [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate ()
  • Molecular Formula : C26H25N3O6
  • Key Differences : Replaces the 4-butoxybenzoate with a 2-methylbenzoate.
  • Impact :
    • Reduced molecular weight (MW = 459.18 vs. ~550 estimated for the target compound).
    • Lower lipophilicity due to the shorter methyl group.
    • Predicted collision cross-section (CCS) of 212.2 Ų for [M+H]<sup>+</sup>.
Compound B : 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate ()
  • Molecular Formula : C23H18Cl2N2O5
  • Key Differences: Substitutes the 4-ethoxybenzoyl group with a 2,4-dichlorophenoxyacetyl moiety.
  • Higher melting point (likely >200°C) compared to the target compound’s estimated range (180–190°C).
Compound C : 4-((E)-{[(4-butylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-butoxybenzoate ()
  • Molecular Formula : C31H36N2O7
  • Key Differences: Features a 4-butylphenoxy group instead of 4-ethoxybenzoyl.
  • Impact :
    • Enhanced lipophilicity (longer alkyl chains).
    • Similar steric bulk but altered hydrogen-bonding patterns.

Analogues with Thiazolidine-dione and Sulfonate Moieties

Compound D : 4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate ()
  • Molecular Formula : C20H16ClN3O6S
  • Key Differences : Incorporates a thiazolidine-dione ring linked via an acetate group.
  • Impact :
    • Demonstrated antibacterial activity (87–92% yield in synthesis).
    • Higher polarity due to the thiazolidine-dione moiety, reducing membrane permeability compared to the target compound.
Compound E : 4-((2-((4-nitrophenyl)sulfonyl)hydrazinylidene)methyl)-2-methoxyphenyl 4-methylbenzenesulfonate (, Compound 4n)
  • Molecular Formula : C22H19N3O8S2
  • Key Differences : Replaces the benzoate ester with a sulfonate group and adds a nitro substituent.
  • Impact :
    • Elevated thermal stability (melting point: 196–198°C).
    • Strong electron-withdrawing effects from the nitro group, altering reactivity.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analogs
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (NMR/IR)
Target Compound C32H37N3O7 ~599.66 180–190* Ester C=O (IR: ~1720 cm⁻¹); Hydrazone NH (1H NMR: δ 10–12 ppm)
Compound A () C26H25N3O6 459.18 N/A Predicted CCS (M+H): 212.2 Ų; Aromatic protons (δ 6.5–8.5 ppm)
Compound B () C23H18Cl2N2O5 473.31 >200 Chlorine-substituted aryl signals (13C NMR: δ 120–140 ppm)
Compound D () C20H16ClN3O6S 461.88 220–222 Thiazolidine-dione C=O (IR: ~1770, 1690 cm⁻¹)

*Estimated based on analog data.

Functional Group Impact Analysis

  • 4-Butoxybenzoate vs.
  • Hydrazone vs. Thiazolidine-dione (Compound D) : Hydrazones offer reversible imine bonding for pH-sensitive drug delivery, while thiazolidine-diones provide rigid, planar structures for enzyme binding.
  • Electron-Donating (ethoxy) vs. Electron-Withdrawing (nitro) Groups : Ethoxy groups stabilize the hydrazone via resonance, whereas nitro substituents enhance electrophilicity for nucleophilic attack.

Biological Activity

The compound [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C25H30N2O5
Molecular Weight: 446.52 g/mol
CAS Number: 883010-41-1

The compound features a complex structure that includes hydrazone and benzoate moieties, which are often associated with diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives featuring hydrazone linkages have shown significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

CompoundTarget OrganismsInhibition Zone (mm)
Hydrazone DerivativeE. coli15
Hydrazone DerivativeS. aureus12

Cytotoxicity and Anticancer Activity

Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines. A study involving related hydrazone derivatives demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting potential as anticancer agents .

Cell LineIC50 (μM)
HeLa10
MCF-715
A54912

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, disrupting cellular processes.
  • DNA Interaction : Some studies suggest that hydrazone derivatives can intercalate with DNA, leading to the inhibition of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of hydrazone compounds demonstrated significant antibacterial activity, with a focus on the structure–activity relationship (SAR). The presence of the ethoxybenzoyl group was critical for enhancing antimicrobial potency .
  • Anticancer Activity : Another investigation into the anticancer properties of hydrazone derivatives revealed that modifications to the substituents significantly affected their cytotoxicity against various cancer cell lines. The study concluded that optimizing these substituents could lead to more effective anticancer agents .

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